Methyl 2-azido-2-deoxy-beta-D-galactopyranoside
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Overview
Description
Methyl 2-azido-2-deoxy-beta-D-galactopyranoside is a chemical compound with the molecular formula C7H13N3O5 and a molecular weight of 219.195 g/mol . This compound is a derivative of galactose, where the hydroxyl group at the second position is replaced by an azido group. It is often used in various biochemical and synthetic applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-azido-2-deoxy-beta-D-galactopyranoside typically involves the azidation of methyl 2-deoxy-2-iodo-beta-D-galactopyranoside. This reaction is carried out in the presence of sodium azide in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via a nucleophilic substitution mechanism, where the iodide ion is replaced by the azido group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-azido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide in DMF for azidation reactions.
Major Products Formed:
Reduction: Methyl 2-amino-2-deoxy-beta-D-galactopyranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-azido-2-deoxy-beta-D-galactopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is utilized in studying carbohydrate-protein interactions and in the development of glycosylation inhibitors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various synthetic processes.
Mechanism of Action
The mechanism of action of methyl 2-azido-2-deoxy-beta-D-galactopyranoside involves its ability to participate in click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is catalyzed by copper(I) ions and results in the formation of triazole rings, which are stable and bioorthogonal . The compound’s azido group is highly reactive, making it a valuable tool in bioconjugation and labeling studies.
Comparison with Similar Compounds
Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside: This compound has an acetamido group instead of an azido group and is used in similar biochemical applications.
Methyl 2-deoxy-2-fluoro-beta-D-galactopyranoside: This derivative has a fluoro group and is used in studies involving fluorinated sugars.
Uniqueness: Methyl 2-azido-2-deoxy-beta-D-galactopyranoside is unique due to its azido group, which imparts high reactivity and versatility in synthetic and biochemical applications. This makes it particularly valuable in click chemistry and bioconjugation studies, where stable and specific linkages are required.
Properties
Molecular Formula |
C7H13N3O5 |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6R)-5-azido-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C7H13N3O5/c1-14-7-4(9-10-8)6(13)5(12)3(2-11)15-7/h3-7,11-13H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
InChI Key |
QYZPIZZUWJKSTF-XUUWZHRGSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)N=[N+]=[N-] |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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